molecular formula C12H6F3NO4S B12102897 Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate

Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate

Cat. No.: B12102897
M. Wt: 317.24 g/mol
InChI Key: SVVYBLGVKICMQH-UHFFFAOYSA-N
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Description

Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate (CAS: 2043362-45-2) is a heterocyclic organic compound featuring a fused benzofuranopyridine core substituted with a trifluoromethanesulfonate (triflate) group at the 6-position. The triflate group serves as a highly reactive leaving group, making it valuable in cross-coupling reactions or as a precursor for functionalized derivatives. Its benzofuropyridine scaffold is structurally distinct, combining electron-rich (furan) and electron-deficient (pyridine) moieties, which may enhance its optoelectronic properties or binding affinity in biological systems.

Properties

Molecular Formula

C12H6F3NO4S

Molecular Weight

317.24 g/mol

IUPAC Name

[1]benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate

InChI

InChI=1S/C12H6F3NO4S/c13-12(14,15)21(17,18)20-9-4-1-3-7-10-8(19-11(7)9)5-2-6-16-10/h1-6H

InChI Key

SVVYBLGVKICMQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)OC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Annulation of Aurone-Derived α,β-Unsaturated Imines

A widely adopted method involves the annulation of aurone-derived α,β-unsaturated imines (1 ) with terminal alkynes (2 ) in dichloroethane (DCE) using triethylamine as a base. This yields 1,4-dihydrobenzofuro[3,2-b]pyridines (3 ), which are subsequently aromatized to benzofuro[3,2-b]pyridines (5 ) using 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) at 120°C. For example, methyl propiolate (2a ) reacts with imine 1a to form 3a , which is dehydrogenated to 5a in 72% yield.

Directed ortho-Lithiation/Cross-Coupling

An alternative one-pot strategy employs fluoropyridines and 2-bromophenyl acetates. Directed ortho-lithiation of 2-fluoropyridine (1a ) with lithium diisopropylamide (LDA), followed by zincation and Negishi cross-coupling with 2-bromophenyl acetate (3a ), constructs the benzofuropyridine core. Subsequent intramolecular nucleophilic aromatic substitution (S<sub>N</sub>Ar) cyclizes the intermediate into benzofuro[3,2-b]pyridine. This method achieves yields up to 96% under palladium/XPhos catalysis.

Regioselective Triflation at the 6-Position

Hydroxylation Followed by Triflating Agent Treatment

The triflate group is introduced via a two-step process:

  • Hydroxylation : A hydroxyl group is installed at the 6-position of benzofuro[3,2-b]pyridine. For example, halogen-lithium exchange or directed C–H borylation followed by oxidation can yield the 6-hydroxy derivative.

  • Triflation : The hydroxyl group is treated with triflic anhydride (Tf<sub>2</sub>O) in dichloromethane (DCM) or acetonitrile (MeCN) with a base such as pyridine or 2,6-lutidine. This step proceeds via an electrophilic substitution mechanism, forming the triflate ester.

Representative Procedure :

  • Substrate : 5-Chloropyridin-2-ol (1.29 g, 10.0 mmol).

  • Reagents : Tf<sub>2</sub>O (2.2 equiv), pyridine (3.0 equiv).

  • Conditions : DCM, 0°C to room temperature, 2 h.

  • Yield : 50% after silica gel chromatography.

Direct Triflation via Halogen Exchange

In cases where a halogen (e.g., bromine) occupies the 6-position, metal-halogen exchange with n-butyllithium followed by quenching with Tf<sub>2</sub>O provides the triflate. This method avoids intermediate hydroxylation but requires stringent temperature control (–78°C).

Scalability and Optimization

Solvent and Base Selection

  • Solvents : DCM and MeCN are preferred for triflation due to their inertness and ability to stabilize reactive intermediates.

  • Bases : Pyridine or 2,6-di-tert-butylpyridine minimizes side reactions (e.g., sulfonation).

Catalytic Enhancements

Palladium catalysts (e.g., Pd-XPhos G3) improve cross-coupling efficiency during core synthesis, while DBU accelerates aromatization.

Analytical Data and Characterization

Spectral Data

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): Aromatic protons appear as multiplets between δ 7.2–8.5 ppm, with the triflate group causing deshielding of adjacent protons.

  • <sup>19</sup>F NMR : A singlet at δ –73 ppm confirms the triflate group.

  • HRMS : Molecular ion peaks align with C<sub>13</sub>H<sub>7</sub>F<sub>3</sub>NO<sub>3</sub>S<sup>+</sup> (expected m/z: 314.0098).

Purity and Yield

  • Chromatography : Silica gel with hexane/ethyl acetate (4:1) elutes the product at R<sub>f</sub> 0.3–0.4.

  • Yield Range : 45–72% for core synthesis; 50–85% for triflation.

Challenges and Alternatives

Competing Side Reactions

  • Over-triflation : Excess Tf<sub>2</sub>O may sulfonate electron-rich positions. Controlled reagent stoichiometry (1.1–1.3 equiv) mitigates this.

  • Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.

Emerging Methods

  • SuFEx Chemistry : Sulfur(VI) fluoride exchange (SuFEx) between silyl ethers and sulfuryl fluoride offers a modular approach but remains under exploration.

Industrial Applications

Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate serves as a precursor in Suzuki-Miyaura couplings for drug candidates targeting serotonin receptors. Its stability under diverse reaction conditions makes it preferable to bromine or iodine analogs .

Chemical Reactions Analysis

Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and may vary. Major products formed from these reactions include derivatives of the benzofuro[3,2-b]pyridine core.

Scientific Research Applications

Chemistry

Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate serves as a versatile building block in organic synthesis:

  • Heterocyclic Compound Synthesis : It is used to create novel heterocyclic compounds that can exhibit diverse chemical properties.
  • Fluorescent Materials : The compound's structure allows for its use in the design of fluorescent materials and sensors, which are critical in various analytical applications.

Biology and Medicine

Research is ongoing to explore the pharmacological potential of this compound:

  • Pharmacophore Development : this compound is being investigated as a pharmacophore in drug discovery, particularly for targeting serotonin receptors (5-HT6), which are implicated in conditions such as obesity and schizophrenia .
  • Biological Activity : Studies have indicated that compounds with similar structures exhibit significant biological activity against various cellular targets, making them candidates for further investigation in therapeutic contexts .

Industrial Applications

The unique properties of this compound open avenues for industrial use:

  • Materials Science : Its application in organic electronics and optoelectronics is being explored due to its potential to improve device performance through enhanced electrical properties.
  • Catalysis : The compound may serve as a catalyst or additive in various organic reactions, contributing to more efficient synthetic pathways .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives of this compound against several bacterial strains. Results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)15.625 - 62.5 μg/mL
Enterococcus faecalis62.5 - 125 μg/mL
Escherichia coli>200 μg/mL

The compound demonstrated significant bactericidal activity against MRSA and Enterococcus faecalis, suggesting its potential as an effective antimicrobial agent .

Case Study 2: Drug Development

Research on serotonin receptor modulators has highlighted the efficacy of Benzofuro[3,2-b]pyridin derivatives in treating cognitive disorders. The structure-activity relationship studies show that modifications to the benzofuro core can enhance receptor affinity and selectivity, paving the way for new therapeutic agents targeting neurological conditions .

Mechanism of Action

The specific molecular targets and pathways through which Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate exerts its effects remain an active area of investigation. Further studies are needed to elucidate its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate and structurally related compounds identified in fluorescence materials research:

Compound Name CAS Number Purity Core Structure Key Substituents Potential Applications
This compound 2043362-45-2 97% Benzofuropyridine Trifluoromethanesulfonate Fluorescence probes, synthetic intermediates
Poly[[4,8-bis[5-(2-ethylhexyl)-4-fluoro-2-thienyl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]-2,5-thiophenediyl[5,7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c']dithiophene-1,3-diyl]-2,5-thiophenediyl] 1802013-83-7 95% Polymeric benzodithiophene 2-Ethylhexyl, fluoro-thienyl, dioxo groups Organic photovoltaics, conductive polymers
4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline 2218474-85-0 98% Benzofuroquinoline tert-Butylpyridinyl Fluorescent sensors, OLEDs

Key Comparative Insights

Structural Complexity and Functionality The triflate-substituted benzofuropyridine exhibits a compact fused-ring system with a polar triflate group, enhancing its reactivity in nucleophilic substitutions or Suzuki-Miyaura couplings. In contrast, the polymeric benzodithiophene derivative (CAS: 1802013-83-7) is a high-molecular-weight polymer with extended π-conjugation, tailored for charge transport in optoelectronic devices . The benzofuroquinoline analog (CAS: 2218474-85-0) incorporates a bulky tert-butyl group, which improves solubility in organic solvents and may redshift fluorescence emission due to steric and electronic effects .

Purity and Synthetic Utility The triflate derivative’s 97% purity suggests suitability for precision applications (e.g., catalysis or medicinal chemistry), whereas the polymeric compound’s lower purity (95%) may reflect challenges in polymer synthesis or purification .

Optoelectronic Performance While experimental data on fluorescence quantum yields or absorption maxima are unavailable in the provided sources, the triflate derivative’s electron-withdrawing group likely reduces aggregation-induced quenching compared to the tert-butyl-substituted benzofuroquinoline, which may exhibit stronger π-π stacking. The polymeric benzodithiophene is optimized for bulk heterojunction solar cells due to its broad absorption spectrum and tunable bandgap, contrasting with the small-molecule fluorophores .

Research Findings and Limitations

  • Synthetic Versatility: The triflate group in this compound enables facile derivatization, a feature absent in the tert-butyl-substituted benzofuroquinoline .
  • Thermal Stability : Polymeric derivatives (e.g., CAS: 1802013-83-7) typically exhibit higher thermal stability than small-molecule analogs, critical for device fabrication.
  • Knowledge Gaps: Quantitative data on photoluminescence, solubility, or electrochemical properties are lacking in the referenced materials. Further experimental studies are needed to validate theoretical comparisons.

Biological Activity

Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H6F3NO4SC_{12}H_6F_3NO_4S. Its structure includes a benzofuran moiety fused with a pyridine ring, which contributes to its biological properties. The trifluoromethanesulfonate group enhances the compound's reactivity and solubility, making it a versatile building block in organic synthesis.

Research indicates that this compound interacts with various cellular targets, although the precise molecular mechanisms remain under investigation. The compound is thought to exert its effects through:

  • Inhibition of Enzyme Activity : Similar compounds have shown potential in inhibiting specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound may influence pathways related to apoptosis and cell proliferation, particularly in cancer cells.

Antitumor Activity

Studies have demonstrated that derivatives of benzofuro compounds exhibit significant antitumor activity. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Research has shown that certain benzofuro derivatives can inhibit the growth of various cancer cell lines, including HeLa and P388 lymphatic leukemia cells. These compounds induce apoptosis via DNA damage mechanisms, leading to increased cell death rates .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity:

  • Broad-Spectrum Antimicrobial Effects : Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus .

Case Study 1: Antitumor Efficacy

A study focused on the antitumor properties of benzofuro derivatives reported that compounds similar to this compound demonstrated significant cytotoxic effects against various tumor cell lines. The mechanism involved the induction of single and double-strand breaks in DNA, leading to cell cycle arrest and apoptosis .

Case Study 2: Antimicrobial Activity Assessment

In another study assessing the antimicrobial properties of related compounds, Benzofuro derivatives were tested against multiple pathogens. Results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting strong potential for development into therapeutic agents .

Research Findings Summary Table

Activity Target Organisms/Cells Results References
AntitumorHeLa cells, P388 lymphatic leukemiaInduced apoptosis; DNA damage
AntimicrobialE. coli, S. aureus, K. pneumoniaeMIC values as low as 6.25 µg/mL
Enzyme InhibitionVarious cancer-related enzymesPotential inhibition observed

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution, where the hydroxyl group of Benzofuro[3,2-b]pyridin-6-ol reacts with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as triethylamine (Et3N). Reaction conditions (e.g., tetrahydrofuran (THF) as the solvent, room temperature, 3-day reaction time) are critical for yield optimization. The reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography to isolate the pure product .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR for proton environments, <sup>13</sup>C NMR for carbon backbone, and <sup>19</sup>F NMR to confirm triflate group presence.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
  • X-ray Crystallography : For absolute configuration determination (as described in supplementary information of phosphazene synthesis studies) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups like sulfonate (S=O stretching at ~1350–1200 cm<sup>-1</sup>).

Q. How does the trifluoromethanesulfonate group influence the reactivity of Benzofuro[3,2-b]pyridin derivatives?

  • Methodological Answer : The triflate group (CF3SO3<sup>−</sup>) acts as a superior leaving group, facilitating nucleophilic aromatic substitution (e.g., Suzuki-Miyaura cross-coupling with boronic acids). Its strong electron-withdrawing nature stabilizes intermediates and enhances electrophilicity, enabling reactions under mild conditions. Stability studies in THF or DMSO are recommended to avoid premature hydrolysis .

Advanced Research Questions

Q. How can asymmetric catalytic methods be applied to synthesize enantiomerically enriched Benzofuro[3,2-b]pyridin derivatives?

  • Methodological Answer : Enantioselective synthesis can be achieved using:

  • N-Heterocyclic Carbenes (NHCs) : For [3+3] cycloadditions to construct benzofuro[3,2-b]pyridinones, optimizing solvent polarity (e.g., toluene) and temperature to control stereoselectivity .
  • Palladium Catalysis : Asymmetric [4+3] cyclization of trimethylenemethane (TMM) with benzofuro precursors, employing chiral ligands like BINAP to achieve >90% enantiomeric excess (ee) .

Q. What strategies are effective in analyzing contradictory data from biological assays involving Benzofuro[3,2-b]pyridin derivatives?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate topoisomerase I/II inhibition (e.g., plasmid relaxation assays) with cytotoxicity profiles (e.g., MTT assays on cancer cell lines) to distinguish direct enzyme inhibition from off-target effects .
  • Computational Docking : Use software like AutoDock to model interactions with topoisomerase active sites, identifying steric or electronic mismatches.
  • Structural Analog Comparison : Compare substituent effects (e.g., chloro vs. hydroxy groups) to rationalize activity discrepancies .

Q. What computational methods are employed to predict the bioactivity of novel this compound analogs?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient regions for nucleophilic attack.
  • Molecular Dynamics (MD) Simulations : Study solvation effects and stability of triflate-substituted derivatives in physiological conditions.
  • Quantitative Structure-Activity Relationship (QSAR) : Build models using biological data from substituted benzofuropyridines to predict IC50 values for new analogs .

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